molecular formula C14H16N2 B13875129 N-benzyl-2-pyridin-3-ylethanamine

N-benzyl-2-pyridin-3-ylethanamine

Cat. No.: B13875129
M. Wt: 212.29 g/mol
InChI Key: WEAFOMXQGJKFCZ-UHFFFAOYSA-N
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Description

N-benzyl-2-pyridin-3-ylethanamine is an organic compound that belongs to the class of benzylamines and pyridines This compound is characterized by a benzyl group attached to a pyridine ring through an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-3-ylethanamine typically involves the reaction of benzylamine with 2-bromo-3-pyridineethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-pyridin-3-ylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-2-pyridin-3-ylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield N-benzyl-2-pyridin-3-ylethanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: N-benzyl-2-pyridin-3-ylacetaldehyde.

    Reduction: N-benzyl-2-pyridin-3-ylethanol.

    Substitution: Functionalized derivatives of this compound.

Scientific Research Applications

N-benzyl-2-pyridin-3-ylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-pyridin-3-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-pyridin-2-ylethanamine: Similar structure but with the pyridine ring attached at a different position.

    N-benzyl-3-pyridin-3-ylethanamine: Similar structure but with the benzyl group attached at a different position.

    N-benzyl-2-pyridin-4-ylethanamine: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

N-benzyl-2-pyridin-3-ylethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-benzyl-2-pyridin-3-ylethanamine

InChI

InChI=1S/C14H16N2/c1-2-5-13(6-3-1)11-16-10-8-14-7-4-9-15-12-14/h1-7,9,12,16H,8,10-11H2

InChI Key

WEAFOMXQGJKFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CN=CC=C2

Origin of Product

United States

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